Ethyl 2-amino-4-ethylbenzoate (CAS 37395-55-4): Structural Dynamics, Physicochemical Profiling, and Applications in Advanced Drug Design
Ethyl 2-amino-4-ethylbenzoate (CAS 37395-55-4): Structural Dynamics, Physicochemical Profiling, and Applications in Advanced Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, ortho-amino esters serve as critical linchpins for the assembly of complex heterocyclic scaffolds. Ethyl 2-amino-4-ethylbenzoate (CAS 37395-55-4) is a highly versatile, bifunctional building block characterized by its unique push-pull electronic system. This technical guide provides an in-depth analysis of its structural architecture, physicochemical properties, and validated synthetic workflows, culminating in its application as a precursor for biologically active benzoxazinones and quinazolines.
Structural Architecture & Electronic Properties
The chemical behavior of ethyl 2-amino-4-ethylbenzoate is dictated by the electronic interplay of its three functional groups on the benzene core:
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Ethyl Ester at C1 (Electron-Withdrawing Group, EWG): Deactivates the ring via resonance but serves as a prime electrophilic site for intramolecular cyclization.
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Amino Group at C2 (Electron-Donating Group, EDG): Strongly activates the ring via resonance (+R effect), making the ortho and para positions (relative to the amine) highly nucleophilic.
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Ethyl Group at C4 (Weak EDG): Provides mild electron density via hyperconjugation (+I effect) and introduces significant steric bulk at the C3 and C5 positions.
Causality in Regioselectivity: The synergistic push-pull relationship between the C2-amino and C1-ester groups primes the molecule for condensation reactions. If an electrophilic aromatic substitution (EAS) is required, the C5 position acts as the thermodynamic sink. While the C3 position is technically activated by the amine, the steric hindrance from the adjacent C4-ethyl group heavily disfavors attack at C3, ensuring high regioselectivity during functionalization.
Physicochemical Profiling
Understanding the physical properties of this intermediate is essential for optimizing purification workflows (e.g., chromatography solvent selection) and predicting its behavior in biological assays.
| Property | Value |
| Chemical Name | Ethyl 2-amino-4-ethylbenzoate |
| CAS Registry Number | 37395-55-4 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| InChIKey | UJUJTJBCXVEAGQ-UHFFFAOYSA-N |
| Predicted Density | ~1.08 g/cm³ |
| Predicted Boiling Point | ~300 °C |
| Solubility Profile | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol; Insoluble in H₂O |
Data supported by standard chemical repository metrics for CAS 37395-55-4.
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, it is critical to implement protocols that are not only effective but inherently self-validating. The following methodologies detail the synthesis of the compound and its subsequent application in drug design.
Protocol A: Synthesis of Ethyl 2-amino-4-ethylbenzoate
This two-step sequence converts 4-ethyl-2-nitrobenzoic acid into the target ortho-amino ester.
Step 1: Fischer Esterification
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Procedure: Dissolve 1.0 eq of 4-ethyl-2-nitrobenzoic acid in anhydrous ethanol (0.5 M). Add 0.1 eq of concentrated H₂SO₄. Reflux the mixture for 12 hours.
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Causality: The acid catalyst protonates the carboxylic carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. This allows the weak nucleophile (ethanol) to attack. The continuous reflux and massive excess of ethanol drive the equilibrium toward the ester via Le Chatelier's principle.
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Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The reaction is complete when the highly polar acid spot (low Rf ) is entirely replaced by the less polar ester spot (higher Rf ).
Step 2: Catalytic Hydrogenation
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Procedure: Transfer the intermediate to a hydrogenation flask. Add 10% Pd/C (0.05 eq by weight) and stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst.
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Causality: Palladium on carbon selectively reduces the nitro group to a primary amine without cleaving the ester or saturating the aromatic ring. Maintaining ambient temperature and pressure prevents over-reduction.
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Self-Validation: The characteristic yellow hue of the nitroaromatic intermediate will dissipate into a clear/pale solution. LC-MS analysis will confirm the product mass with a dominant [M+H]+ peak at m/z=194.2 .
Synthetic workflow for Ethyl 2-amino-4-ethylbenzoate via esterification and hydrogenation.
Protocol B: Assembly of the 4H-3,1-benzoxazin-4-one Core
Ethyl 2-amino-4-ethylbenzoate is a direct precursor for benzoxazinone derivatives, which are heavily investigated as serine protease inhibitors for the treatment of obesity .
Step 1: N-Acylation
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Procedure: Dissolve ethyl 2-amino-4-ethylbenzoate (1.0 eq) in anhydrous DCM. Add Triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of an acyl chloride (1.1 eq) at 0 °C. Warm to room temperature and stir for 2 hours.
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Causality: Et₃N acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the starting aniline. A protonated aniline (anilinium ion) would lose its nucleophilicity, halting the reaction.
Step 2: Intramolecular Cyclization
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Procedure: Isolate the ortho-amido ester intermediate and heat it in a high-boiling solvent (e.g., toluene) with a catalytic amount of p-Toluenesulfonic acid (pTSA) at 110 °C for 6 hours.
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Causality: The nucleophilic oxygen of the newly formed amide attacks the electrophilic ester carbonyl. Ethanol is expelled as a leaving group. This 6-endo-trig cyclization is thermodynamically driven by the formation of a stable, fully conjugated bicyclic aromatic system.
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Self-Validation: Disappearance of the ester carbonyl stretch (~1710 cm⁻¹) and appearance of a distinct benzoxazinone carbonyl stretch (~1760 cm⁻¹) via FT-IR spectroscopy.
Mechanism of benzoxazinone core assembly via N-acylation and intramolecular cyclization.
References
- Google Patents. "US20030013707A1 - 2-amino-benzoxazinone derivatives for the treatment of obesity". United States Patent and Trademark Office.
